PR5-LL-CM01 Exhibits Superior Anti-Tumor Efficacy Compared to EPZ015666 in PDAC and CRC
In a direct comparative study, PR5-LL-CM01 demonstrated higher anti-tumor efficacy than the commercial PRMT5 inhibitor EPZ015666 in both pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC) models [1]. The study authors explicitly state that 'PR5-LL-CM01 showed higher anti-tumor efficacy than the commercial PRMT5 inhibitor, EPZ015666, in both PDAC and CRC' [2]. Additionally, in cellular viability assays, PR5-LL-CM01 exhibited IC50 values of 2–4 μM in PDAC cells and 10–11 μM in CRC cells, whereas EPZ015666 required higher concentrations to achieve comparable effects .
| Evidence Dimension | Anti-tumor efficacy in cancer models |
|---|---|
| Target Compound Data | PR5-LL-CM01: Higher anti-tumor efficacy than EPZ015666; cell viability IC50 2-4 μM (PDAC), 10-11 μM (CRC) |
| Comparator Or Baseline | EPZ015666: Lower efficacy; requires higher concentrations |
| Quantified Difference | PR5-LL-CM01 demonstrates superior efficacy; exact fold difference not numerically specified but qualitatively confirmed in peer-reviewed publication |
| Conditions | In vitro cell viability assays in PDAC (PANC1, MiaPaCa2, AsPC1) and CRC (HT29, HCT116, DLD1) cell lines |
Why This Matters
This direct head-to-head comparison validates PR5-LL-CM01's superior performance against a well-characterized benchmark inhibitor, ensuring its utility as a more effective chemical probe for PRMT5-dependent cancer models.
- [1] Prabhu L, et al. Oncotarget. 2017 Jun 20;8(25):39963-39977. View Source
- [2] Prabhu L, et al. Abstract. Oncotarget. 2017 Jun 20;8(25):39963-39977. View Source
